molecular formula C14H11BF3NO3 B12337191 B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid

B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid

Cat. No.: B12337191
M. Wt: 309.05 g/mol
InChI Key: CETRVXNKLKMUKC-UHFFFAOYSA-N
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Description

B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique chemical properties and its applications in various scientific research areas, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid typically involves the reaction of 4-(trifluoromethyl)phenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of intermediates, purification, and final product isolation. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or other derivatives.

    Reduction: Reduction reactions can convert the compound into different functional groups, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, copper catalysts, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while other reactions may produce different boronic acid derivatives .

Scientific Research Applications

B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various substrates, facilitating chemical transformations. In biological systems, it may interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid is unique due to its specific structure, which imparts distinct reactivity and stability. Its trifluoromethyl group enhances its chemical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H11BF3NO3

Molecular Weight

309.05 g/mol

IUPAC Name

[4-[[4-(trifluoromethyl)phenyl]carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C14H11BF3NO3/c16-14(17,18)10-3-7-12(8-4-10)19-13(20)9-1-5-11(6-2-9)15(21)22/h1-8,21-22H,(H,19,20)

InChI Key

CETRVXNKLKMUKC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)(O)O

Origin of Product

United States

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